Naphthalen-1-yl but-1-en-1-ylcarbamate
Description
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
naphthalen-1-yl N-[(E)-but-1-enyl]carbamate |
InChI |
InChI=1S/C15H15NO2/c1-2-3-11-16-15(17)18-14-10-6-8-12-7-4-5-9-13(12)14/h3-11H,2H2,1H3,(H,16,17)/b11-3+ |
InChI Key |
XCFYXQNPRGSDQN-QDEBKDIKSA-N |
Isomeric SMILES |
CC/C=C/NC(=O)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCC=CNC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphthalen 1 Yl But 1 En 1 Ylcarbamate and Its Analogs
Strategic Disconnection Approaches in Carbamic Acid Ester Synthesis
Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. numberanalytics.com This process involves the imaginary cleavage, or "disconnection," of strategic bonds. For carbamic acid esters, or carbamates, the primary disconnection occurs at the carbamate (B1207046) linkage itself, specifically at the C-O and C-N bonds of the O-C(=O)-N core. This approach reveals several potential synthetic pathways starting from more basic building blocks.
For Naphthalen-1-yl but-1-en-1-ylcarbamate, two principal disconnection strategies are considered:
Disconnection of the Ester C-O Bond: This cleavage suggests a synthesis from a but-1-en-1-ylcarbamoyl derivative (an electrophile) and 1-naphthol (B170400) (a nucleophile).
Disconnection of the Amide C-N Bond: This alternative break points to a synthesis from a naphthalen-1-yl chloroformate derivative (an electrophile) and but-1-en-1-amine (a nucleophile), or more commonly, from 1-naphthol and a but-1-en-1-yl isocyanate.
These disconnections form the basis for the two major strategies in carbamate synthesis: nucleophilic acylation and isocyanate-based reactions.
Nucleophilic Acylation Pathways for Carbamate Linkage Formation
Nucleophilic acyl substitution is a class of substitution reactions involving a nucleophile and an acyl compound. masterorganicchemistry.comlibretexts.org In the context of carbamate synthesis, this pathway involves the reaction of a nucleophile with a suitable carbamoylating agent. The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group, forming the stable carbamate product. libretexts.org
One common implementation of this strategy involves the reaction of an alcohol with a carbamoyl (B1232498) chloride. For the synthesis of the target compound, this would involve the reaction of 1-naphthol with but-1-en-1-ylcarbamoyl chloride. The naphthoxide, generated by deprotonating 1-naphthol with a suitable base (e.g., sodium hydride or a tertiary amine), acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride.
Alternatively, a reverse strategy can be employed where an amine is the nucleophile. In this approach, but-1-en-1-amine would react with 1-naphthyl chloroformate. The chloroformate is typically prepared from 1-naphthol and phosgene (B1210022) or a phosgene equivalent like triphosgene. The amine's lone pair attacks the carbonyl carbon of the chloroformate, and subsequent loss of a chloride ion and a proton (neutralized by a base) yields the desired carbamate.
Recent developments have also explored the generation of carbamoyl radicals from carbamoyl chlorides using nucleophilic organic catalysts and low-energy photons, which can then be used in subsequent additions, showcasing the versatility of these intermediates. nih.gov
| Reactant 1 | Reactant 2 | Key Reagents | Pathway Description |
| 1-Naphthol | But-1-en-1-ylcarbamoyl chloride | Base (e.g., NaH, Pyridine) | The naphthoxide ion acts as a nucleophile, attacking the carbamoyl chloride. |
| 1-Naphthyl chloroformate | But-1-en-1-amine | Base (e.g., Triethylamine) | The amine acts as a nucleophile, attacking the chloroformate. |
Isocyanate-Based Reaction Schemes for Direct Carbamate Synthesis
The reaction between an isocyanate and an alcohol is one of the most direct and widely used methods for synthesizing carbamates. This reaction is typically highly efficient and often proceeds without the need for a catalyst, although bases or organometallic compounds can be used to accelerate the process. The synthesis of this compound via this route involves the direct addition of 1-naphthol to but-1-en-1-yl isocyanate.
The key intermediate, but-1-en-1-yl isocyanate, can be generated through various methods, often involving the Curtius, Hofmann, or Lossen rearrangement of a corresponding carboxylic acid derivative, amide, or hydroxamic acid, respectively. Phosgene-free methods are increasingly preferred, which include the thermal decomposition of a precursor carbamate. mdpi.comnih.govacs.org For instance, a suitable precursor carbamate can be synthesized and then thermally decomposed to yield the isocyanate and an alcohol byproduct. mdpi.com Boron trichloride (B1173362) in the presence of triethylamine (B128534) has also been shown to convert carbamate esters to isocyanates under mild conditions. rsc.org
The reaction mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group of 1-naphthol onto the electrophilic carbon of the isocyanate group. A subsequent proton transfer results in the formation of the carbamate linkage.
| Isocyanate Generation Method | Precursor | General Conditions | Description |
| Curtius Rearrangement | Acyl Azide (B81097) | Heat or UV light | Thermal or photochemical rearrangement of an acyl azide to an isocyanate with loss of N₂ gas. |
| Hofmann Rearrangement | Primary Amide | Br₂, NaOH | A primary amide is treated with bromine and a strong base to form an isocyanate. |
| Thermal Decomposition | Precursor Carbamate | High Temperature | A phosgene-free method where a different carbamate is heated, often under vacuum, to yield the desired isocyanate and an alcohol. mdpi.com |
| Boron Trichloride Method | Carbamate Ester | BCl₃, Et₃N | Mild conversion of a carbamate ester into an isocyanate. rsc.org |
Stereoselective Introduction of the But-1-en-1-yl Moiety
The but-1-en-1-yl group contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) stereoisomer. Controlling the geometry of this double bond is a critical aspect of the synthesis. Several modern synthetic methods offer high levels of stereoselectivity in the formation of such substituted alkenes.
A recent palladium-catalyzed decarboxylative acyloxylation method involving vinyl ethylene (B1197577) carbonates and carboxylic acids allows for the chemo-, regio-, and stereoselective preparation of (Z)-2-butene-1,4-diol monoesters, demonstrating a powerful strategy for accessing Z-alkenes. nih.govresearchgate.net Similarly, stereoselective routes to 1,4-disubstituted buten-4-ols have been developed via acid-catalyzed allyl-transfer reactions, where the stereochemistry of the starting homoallylic alcohol dictates the E/Z geometry of the product olefin. organic-chemistry.org
Asymmetric Hydrogenation and Related Catalytic Processes for Alkene Functionalization
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral double bonds (C=C, C=O, C=N) to create chiral centers. ethz.chbuchler-gmbh.comwikipedia.org While its primary application is the creation of stereogenic centers at saturated carbons, related catalytic hydrogenation processes can be used to control the stereochemistry of an alkene formed from an alkyne.
Specifically, the partial hydrogenation of a corresponding alkyne, but-1-yne, provides a direct route to the but-1-ene moiety. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.
Z-Alkene Synthesis: The use of poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen to the alkyne, yielding the Z-alkene with high selectivity.
E-Alkene Synthesis: Conversely, dissolving metal reductions, such as sodium in liquid ammonia, proceed via a radical anion intermediate to produce the more thermodynamically stable E-alkene.
These classic methods provide reliable control over the double bond geometry of the butenyl precursor before its incorporation into the final carbamate structure.
| Target Isomer | Reaction | Catalyst/Reagents | Stereochemical Outcome |
| Z-Isomer | Partial Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | syn-addition of H₂ |
| E-Isomer | Dissolving Metal Reduction | Na in liquid NH₃ | Formation of the more stable trans-alkene |
Olefin Metathesis Strategies for Enantioselective or Diastereoselective Synthesis
Olefin metathesis is a versatile reaction that breaks and reforms carbon-carbon double bonds, enabling the synthesis of complex alkenes from simpler starting materials. nih.govraineslab.comatlanchimpharma.com Cross-metathesis (CM) is particularly relevant for constructing the but-1-en-1-yl moiety. This reaction would involve the coupling of two different alkenes, for instance, reacting a vinyl carbamate derivative with propene, catalyzed by a ruthenium-based complex like a Grubbs or Hoveyda-Grubbs catalyst. sigmaaldrich.com
The stereoselectivity (E/Z) of the cross-metathesis product can be influenced by the catalyst structure, the substrate, and the reaction conditions. While many standard catalysts tend to favor the more thermodynamically stable E-isomer, specialized catalysts have been developed to provide high selectivity for the Z-isomer. These Z-selective catalysts often feature bulkier N-heterocyclic carbene (NHC) ligands that sterically disfavor the formation of the intermediate that leads to the E-product. This strategy offers a direct route to install the but-1-en-1-yl group onto a pre-formed carbamate core with a predictable double bond geometry.
Naphthalene (B1677914) Attachment and Functionalization Techniques
The naphthalene moiety is a key component of the target molecule. The most straightforward approach for its incorporation is to begin with a pre-functionalized naphthalene derivative, namely 1-naphthol, which can directly participate in carbamate-forming reactions as described in section 2.1.
However, advanced methodologies allow for the functionalization of the naphthalene core at a later stage of the synthesis. Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct and regioselective installation of functional groups onto aromatic rings, including naphthalene. researchgate.netresearchgate.net By using a directing group, it is possible to selectively activate a specific C-H bond for reaction. For example, a directing group temporarily installed at the C8 (peri) position of a naphthalene precursor could direct an amination or oxygenation reaction to the C1 position. Following the C-N or C-O bond formation, the directing group can be removed to yield the 1-substituted naphthalene. anr.fr
Other classical and modern methods for naphthalene synthesis and functionalization include:
Benzannulation Reactions: These methods construct the naphthalene ring system from acyclic precursors. cornell.edu
Nitrogen-to-Carbon Transmutation: A recently developed protocol allows for the conversion of isoquinolines into substituted naphthalenes using a Wittig reagent, offering a novel way to access functionalized naphthalene skeletons. nih.gov
These techniques provide flexibility in the synthetic design, allowing the naphthalene core to be modified or constructed with the required substitution pattern for attachment of the carbamate functionality.
Friedel-Crafts Acylation and Other Coupling Methods for Aromatic Systems
The construction of carbon-carbon bonds on an aromatic ring is a cornerstone of organic synthesis. nih.gov Friedel-Crafts reactions and modern cross-coupling methods are powerful tools for achieving this transformation on naphthalene systems.
Friedel-Crafts Acylation
Historically, the Friedel-Crafts acylation has been a primary method for introducing acyl groups onto aromatic rings. nih.gov In the context of naphthalene, this reaction typically involves treating naphthalene with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govgoogle.com
The acylation of naphthalene can lead to a mixture of isomers, primarily substituting at the α (C1) or β (C2) position. The ratio of these isomers is highly dependent on reaction conditions, including the solvent, temperature, and concentration of the reactants. rsc.org For instance, kinetic studies on the acetylation of naphthalene in 1,2-dichloroethane (B1671644) have shown that the α/β isomer ratio can change significantly over time and with varying reactant concentrations. rsc.org The α-position is often favored under kinetic control (lower temperatures), while the β-position is the thermodynamically more stable product. rsc.org Controlling these conditions is crucial for selectively synthesizing a precursor for a 1-substituted naphthalene derivative like the target compound. However, traditional Friedel-Crafts reactions often suffer from drawbacks, including the use of stoichiometric amounts of catalysts that generate significant waste and the potential for generating isomeric mixtures that require difficult separation steps. google.com
Modern Coupling Methods
To overcome the limitations of classical methods, modern transition metal-catalyzed cross-coupling reactions have become indispensable. These reactions offer high efficiency, selectivity, and broad functional group tolerance. rsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. rsc.org For synthesizing naphthalene analogs, a halogenated naphthalene could be coupled with a suitable boronic acid to form a key C-C bond. This method is known for its mild reaction conditions and tolerance of various functional groups. rsc.orgjocpr.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It could be employed to couple an amine with a halogenated naphthalene, a key step in constructing carbamate precursors or other nitrogen-containing analogs. rsc.org
These contemporary methods provide chemists with precise tools to build complex naphthalene-based molecules with high control over the substitution pattern. rsc.org
Late-Stage Naphthalene Derivatization
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in the synthesis. This strategy is highly valuable as it allows for the rapid diversification of molecular scaffolds without the need to re-synthesize the entire molecule from scratch.
One advanced LSF approach is C-H bond functionalization . This technique involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials like organohalides. nih.gov For instance, isoquinolines, which contain a nitrogen atom within their bicyclic structure, can be used as directing groups to facilitate C-H activation at specific positions before being converted into a naphthalene ring system. nih.govnih.gov This "skeletal editing" approach, where an atom in the core structure (like nitrogen) is swapped for another (like carbon), represents a cutting-edge strategy for accessing uniquely substituted naphthalenes. nih.govnih.gov Such methods allow for the precise installation of functional groups, which could then be elaborated to form the desired carbamate side chain on the naphthalene core. nih.gov This approach is particularly appealing for creating libraries of analogs for structure-activity relationship studies.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
Achieving high yield and selectivity is paramount in chemical synthesis. This requires systematic optimization of various reaction parameters, including the catalyst, ligands, base, solvent, and temperature.
For transition metal-catalyzed reactions, the choice of catalyst system is critical. A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. In the synthesis of naphthalene derivatives via coupling reactions, palladium catalysts are commonly used. rsc.org The catalytic activity can be finely tuned by selecting appropriate phosphine (B1218219) ligands. rsc.org A systematic screening of different catalysts and ligands is often necessary to identify the optimal combination for a specific transformation. rsc.org
The table below illustrates a hypothetical optimization study for a Suzuki-Miyaura coupling reaction to form a key precursor.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (10) | PCy₃ | Na₂CO₃ | DMF | 160 | 18 |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 160 | 45 |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 100 | 85 |
| 4 | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 78 |
| 5 | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Dioxane | 100 | 92 |
As shown in the table, changing the palladium source, ligand, base, and solvent can dramatically impact the reaction yield. Furthermore, recent advancements have explored the use of photocatalysis, where visible light is used to drive chemical reactions, often under very mild conditions. rsc.org Naphthalene-based porous organic salts have been developed as heterogeneous photocatalysts for reactions like the oxidative coupling of amines, demonstrating the potential of novel catalyst systems. rsc.org Developing cost-effective, stable, and reusable catalysts, such as those based on non-noble metals or supported on materials like bio-char, is also a key area of research. nih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include maximizing atom economy and using safer solvents.
Atom Economy
Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comresearchgate.net It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100
Reactions with high atom economy, such as addition reactions, are preferable to those that generate significant stoichiometric byproducts, like many elimination or substitution reactions. primescholars.com For example, a Diels-Alder reaction can be highly atom-efficient, potentially reaching 100% atom economy. primescholars.com When designing a synthesis for this compound, choosing reaction pathways that maximize the incorporation of reactant atoms into the final product is a primary goal of green chemistry. jocpr.com
The following table compares the theoretical atom economy for two hypothetical reaction types that could be used in the synthesis.
| Reaction Type | General Equation | Characteristics | Typical Atom Economy |
|---|---|---|---|
| Addition Reaction | A + B → C | All atoms from reactants are incorporated into the product. | 100% |
| Wittig Reaction | R'CHO + R₃P=CHR'' → R'CH=CHR'' + R₃P=O | Generates a stoichiometric phosphine oxide byproduct. | Often < 50% |
Solvent Selection
Solvents account for a large portion of the mass in a typical chemical process and are a major source of waste. Green chemistry encourages the use of environmentally benign solvents or, ideally, solvent-free conditions. Researchers have explored using greener media like Polyethylene glycol (PEG) 400, which is non-toxic, biodegradable, and recyclable, for synthesizing naphthalene derivatives. researchgate.net Such approaches can lead to higher yields and reduced reaction times compared to conventional volatile organic solvents. researchgate.net The development of syntheses that proceed in water or other non-hazardous solvents is a key objective for sustainable chemical manufacturing.
Mechanistic Investigations of Chemical Transformations Involving Naphthalen 1 Yl But 1 En 1 Ylcarbamate
Reaction Kinetics and Thermodynamic Profiles of Carbamate (B1207046) Formation and Cleavage
The formation of Naphthalen-1-yl but-1-en-1-ylcarbamate, like other carbamates, can be achieved through the reaction of naphthalen-1-yl isocyanate with but-1-en-1-ol. The kinetics of such reactions are influenced by several factors including the solvent, temperature, and the presence of catalysts.
Carbamate Formation: The reaction between an isocyanate and an alcohol to form a carbamate is typically a second-order process. The rate of reaction is dependent on the nucleophilicity of the alcohol and the electrophilicity of the isocyanate. Studies on similar systems, such as the reaction of phenyl isocyanate with 1-butanol, have been used to model the kinetics of urethane (B1682113) formation. researchgate.netrsc.org The reaction can be catalyzed by both acids and bases. Lewis acids can activate the isocyanate group, while bases can deprotonate the alcohol, increasing its nucleophilicity. The formation of a complex between the alcohol and the isocyanate is a key step, and the reaction probability is influenced by the initial concentrations of the reactants. rsc.org
Interactive Data Table: Factors Influencing Carbamate Formation Kinetics
| Factor | Effect on Reaction Rate | Mechanistic Rationale |
| Solvent Polarity | Generally increases with polarity | Stabilization of polar transition states. |
| Temperature | Increases with temperature | Provides sufficient activation energy for the reaction to proceed. |
| Catalyst (Acid) | Increases | Activation of the isocyanate carbonyl group towards nucleophilic attack. |
| Catalyst (Base) | Increases | Deprotonation of the alcohol, enhancing its nucleophilicity. |
Carbamate Cleavage: The cleavage of the carbamate bond is a critical aspect of its chemistry, particularly when the carbamate group is used as a protecting group in organic synthesis. The stability of the carbamate linkage is significant, with the rotational barrier of the C-N bond being only slightly lower than that of analogous amides. nih.gov Cleavage can be induced under various conditions, including acidic, basic, or through the use of specific reagents.
Base-catalyzed hydrolysis of carbamates proceeds through the formation of an isocyanate anion intermediate for monosubstituted carbamates. nih.gov The rate of hydrolysis is dependent on the pH of the medium. For instance, kinetic studies on the hydrolysis of a model amide have shown a gradual increase in the pseudo-first-order rate constant with increasing pD in the acidic to neutral range. nih.gov Reagents like trimethylsilyl (B98337) iodide (TMSI) are also effective for the cleavage of carbamates, proceeding through the formation of a silyl (B83357) carbamate intermediate. researchgate.net
Elucidation of Alkene Functionalization Mechanisms (e.g., Electrophilic Additions, Radical Pathways)
The but-1-en-1-yl group in this compound provides a site for various functionalization reactions. The double bond can react via electrophilic addition or radical pathways.
Electrophilic Additions: The carbon-carbon double bond in the butenyl moiety is electron-rich and susceptible to attack by electrophiles. numberanalytics.comsavemyexams.com In an electrophilic addition reaction, the π-bond of the alkene attacks an electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final product. wikipedia.orglibretexts.org
The regioselectivity of this addition to the unsymmetrical butenyl group is expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org This is due to the formation of the more stable carbocation intermediate. The stability of carbocations follows the order: tertiary > secondary > primary. savemyexams.com
Radical Pathways: The alkene moiety can also undergo functionalization via radical pathways. Nitrogen-centered radicals can be generated from carbamate precursors and can participate in the functionalization of sp2 systems. acs.org For instance, α-carbamyl radicals can be generated from carbamate-protected secondary amines via photoredox catalysis. acs.org These radicals can then be intercepted by Michael acceptors. acs.org
The addition of radicals to the double bond of ene-carbamates can proceed with a high level of diastereocontrol in cyclic systems. researchgate.net The innate nucleophilicity of ene-carbamates makes them excellent traps for electrophilic radicals, leading to the formation of a nucleophilic α-amino radical. researchgate.net This intermediate can then react further in various ways, including oxidation or reduction. researchgate.net
Role of Catalysis in Directing Reaction Pathways (e.g., Transition Metal-Mediated Processes, Organocatalysis)
Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound. Both transition metals and organocatalysts can be employed to direct the reaction pathways.
Transition Metal-Mediated Processes: Transition metals are widely used to catalyze reactions involving carbamates and alkenes. Palladium-catalyzed reactions, for example, are common for the dearomatization of naphthols. sci-hub.se In the context of the naphthalene (B1677914) moiety, transition metal-catalyzed C-H functionalization is a powerful tool for introducing various substituents. researchgate.net For the butenyl group, transition metal-catalyzed nitrene transfer reactions from carbamates can lead to the bifunctionalization of alkenes. rhhz.net Metals such as rhodium, iron, and ruthenium have been shown to be effective catalysts for these transformations. rhhz.net
Organocatalysis: Organocatalysis offers a metal-free alternative for promoting reactions involving carbamates. Chiral phosphoric acids, for instance, can act as bifunctional catalysts, activating both an azadiene and a dienophile bearing a carbamate group through non-covalent interactions. beilstein-journals.org Carbamate esters themselves can act as organocatalysts in asymmetric Michael addition reactions. arkat-usa.orgresearchgate.net The development of organocatalytic methods is advantageous as these catalysts are often more stable, less toxic, and easier to handle than their transition metal counterparts. acs.org For example, N-heterocyclic carbenes have been used as organocatalysts for the aminocarbonylation of α,β-unsaturated ketones. rsc.org
Computational Verification of Proposed Reaction Intermediates and Transition States
Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for elucidating reaction mechanisms, verifying proposed intermediates, and calculating the energies of transition states. researchgate.netresearchgate.net
Reaction Mechanism Studies: DFT calculations can be used to model the potential energy surface of a reaction, providing insights into the reaction pathway and identifying the rate-determining step. For example, DFT studies have been employed to investigate the mechanism of carbamate formation and to rationalize the stereoselectivities of organocatalyzed cycloaddition reactions. rsc.org Such calculations can help to confirm whether a reaction proceeds through a stepwise or concerted mechanism.
Intermediate and Transition State Analysis: Computational modeling allows for the structural and energetic characterization of transient species like reaction intermediates and transition states that may be difficult to observe experimentally. For instance, computational studies have been used to investigate the binding of carbamate adducts to biological receptors and to analyze the electronic transitions in naphthalene derivatives. researchgate.netnih.gov DFT calculations can also be used to study bond-breaking processes, providing insights into the cleavage of carbamate groups. louisville.edu In the context of palladium-catalyzed reactions of naphthalene derivatives, DFT has been used to understand the regioselectivity of C-H functionalization. researchgate.net By examining the energies of different possible transition states, the observed product distribution can be rationalized.
Interactive Data Table: Application of Computational Methods in Mechanistic Studies
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Elucidation of reaction pathways | Potential energy surfaces, reaction barriers, and thermodynamic data. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Study of photochemical reactions | Excited state properties and mechanisms of photo-induced bond cleavage. louisville.edu |
| Molecular Dynamics (MD) Simulations | Investigation of conformational dynamics | Stability of intermediates and binding modes in complex systems. nih.gov |
Spectroscopic Characterization and Structural Elucidation of Naphthalen 1 Yl But 1 En 1 Ylcarbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivity
High-resolution NMR spectroscopy is an essential tool for determining the precise structure of Naphthalen-1-yl but-1-en-1-ylcarbamate. However, specific 1D and 2D NMR spectral data for this compound have not been reported in the reviewed scientific literature.
1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)One-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be critical for assembling the molecular structure. ¹H NMR would identify the chemical environment of all protons, including those on the naphthalene (B1677914) ring, the butenyl chain, and the N-H proton of the carbamate (B1207046). ¹³C NMR would identify all unique carbon atoms.
2D NMR experiments would establish connectivity:
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the sequence of protons in the butenyl group and within the aromatic system of the naphthalene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the naphthalene ring to the carbamate oxygen, the carbamate nitrogen to the butenyl group, and the carbonyl group to its neighboring atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, helping to determine the molecule's preferred conformation and the stereochemistry (E/Z) of the double bond in the butenyl chain.
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy provides insight into the functional groups present in a molecule. While studies on similar naphthalene derivatives have been conducted, specific experimental FT-IR and Raman spectra for this compound are not available. researchgate.netnih.gov Based on its structure, a hypothetical spectrum would feature characteristic absorption bands.
Illustrative Table of Expected Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |
|---|---|---|
| N-H (carbamate) | 3400-3200 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (alkenyl) | 3080-3020 | Stretching |
| C=O (carbamate) | 1730-1680 | Stretching (Amide I) |
| C=C (alkenyl) | 1680-1620 | Stretching |
| C=C (aromatic) | 1600, 1580, 1500, 1450 | Ring Stretching |
| N-H | 1550-1510 | Bending (Amide II) |
Note: This table is illustrative and based on typical frequency ranges for these functional groups, not on experimental data for the title compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS is a powerful technique for determining the elemental formula of a compound by providing a highly accurate mass measurement. csic.es The exact mass of this compound (C₁₅H₁₅NO₂) can be calculated, but experimental HRMS data and fragmentation analysis have not been published. Such an analysis would confirm the molecular weight and could reveal fragmentation patterns, such as the loss of the butenyl group or cleavage at the carbamate ester linkage, helping to confirm the compound's identity.
Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization (UV-Vis, Fluorescence)
The naphthalene moiety in the molecule is a strong chromophore and fluorophore. UV-Vis spectroscopy would be used to determine the wavelengths of maximum absorption (λmax), characteristic of the π-electron system of the naphthalene ring.
Fluorescence spectroscopy is particularly relevant for naphthyl compounds, which are often highly fluorescent. nih.govleidenuniv.nl An analysis would involve measuring the excitation and emission spectra to determine the wavelengths of maximum emission and the quantum yield. These properties are influenced by the carbamate and butenyl substituents attached to the naphthalene ring system. nih.gov However, specific experimental UV-Vis and fluorescence data for this compound are not found in the searched literature.
X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies (if applicable)
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure, including precise bond lengths, bond angles, and solid-state conformation. It is also the definitive method for studying polymorphism. A search of crystallographic databases did not yield a solved crystal structure for this compound. While crystal structures for other naphthalene-containing molecules have been reported, this specific information for the title compound is not available. nih.govmdpi.com
Theoretical and Computational Studies of Naphthalen 1 Yl But 1 En 1 Ylcarbamate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic and geometric structure. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in studying organic molecules, including naphthalene (B1677914) derivatives. scienceopen.comscispace.com These calculations are performed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms, and to compute various molecular properties. scienceopen.com
Electronic Structure Properties (HOMO-LUMO Energies, Energy Gaps)
The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net
A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net For naphthalene derivatives, DFT calculations are commonly used to determine these energies. samipubco.comresearchgate.net The analysis of HOMO-LUMO energies helps in understanding charge transfer interactions within the molecule. scienceopen.comresearchgate.net
Table 1: Illustrative Electronic Properties Calculated for a Naphthalene Derivative
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.15 |
| LUMO Energy | -1.40 |
| Energy Gap (ΔE) | 4.75 |
| Ionization Potential | 6.15 |
| Electron Affinity | 1.40 |
| Electronegativity (χ) | 3.775 |
| Chemical Hardness (η) | 2.375 |
| Global Electrophilicity Index (ω) | 3.00 |
Note: These values are representative examples based on similar compounds and are for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov These are often found around electronegative atoms like oxygen or nitrogen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas signify neutral or zero potential. nih.gov For a carbamate (B1207046) like Naphthalen-1-yl but-1-en-1-ylcarbamate, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atom, highlighting them as potential sites for interaction with electrophiles. The hydrogen atoms of the naphthalene ring would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological receptors or other reactants. scienceopen.com
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically done using DFT methods, determine the frequencies and intensities of the fundamental vibrational modes of the optimized molecular structure. scienceopen.com The predicted spectrum can then be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. scienceopen.com
This comparison helps to confirm the molecular structure and to make detailed assignments of the observed vibrational bands to specific functional groups and types of atomic motion (e.g., stretching, bending, or twisting). scienceopen.com For complex molecules, theoretical calculations are indispensable for accurately interpreting the experimental spectra. Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation in calculations, are often corrected using scaling factors.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3450 |
| C-H (Aromatic) | Stretching | 3100 |
| C-H (Aliphatic) | Stretching | 2980 |
| C=O (Carbonyl) | Stretching | 1720 |
| C=C (Alkene) | Stretching | 1650 |
| C-N | Stretching | 1250 |
| C-O | Stretching | 1180 |
Note: These are example frequencies and are for illustrative purposes only.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Stability
While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. dntb.gov.uamdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule's conformation changes in response to its environment (e.g., in a solvent like water). mdpi.com
For this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently occurring shapes (conformers). This is particularly important for understanding the flexibility of the butenylcarbamate side chain. The simulations can also provide information on the stability of different conformations and the energy barriers between them. This dynamic information is crucial for understanding how the molecule might bind to a biological target, as both the ligand and the receptor are flexible entities. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are developed by finding statistical relationships between calculated molecular descriptors (numerical representations of molecular structure) and experimentally measured properties.
For a class of compounds including this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or a specific biological activity. nih.gov Researchers would synthesize and test a series of related naphthalene carbamates, then use computational software to calculate a wide range of descriptors (e.g., electronic, topological, steric). By applying statistical methods like multiple linear regression or machine learning, a predictive model is created. This model can then be used to estimate the properties of new, unsynthesized compounds, guiding further research and development by prioritizing candidates with desirable characteristics. nih.gov
Reaction Mechanism Simulation and Transition State Localization using Computational Tools
Computational tools are essential for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can map out the entire reaction pathway from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, most importantly, the transition states.
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Using methods like DFT, researchers can perform transition state searches to identify the geometry of this fleeting species. dntb.gov.ua For this compound, this could involve simulating its synthesis, hydrolysis, or metabolic degradation. Vibrational frequency calculations are then used to confirm a located structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Understanding the reaction mechanism at this level of detail is vital for optimizing reaction conditions and designing more efficient synthetic routes.
Chemical Derivatization, Functionalization, and Analog Synthesis of Naphthalen 1 Yl But 1 En 1 Ylcarbamate
Modification of the Naphthalene (B1677914) Moiety for Tunable Electronic and Steric Properties
The naphthalene ring is a primary target for modification to modulate the electronic and steric characteristics of the parent molecule. The introduction of various substituents onto the aromatic core can profoundly influence its interaction with biological targets or its material properties.
Traditional and modern synthetic methodologies can be employed to access a diverse range of substituted naphthalenes prior to their incorporation into the final carbamate (B1207046) structure. nih.gov Electrophilic aromatic substitution remains a fundamental approach, though it can sometimes yield mixtures of isomers. nih.gov More regioselective methods, such as the electrophilic cyclization of specifically designed arene-containing propargylic alcohols, offer precise control over substituent placement. nih.gov This method allows for the synthesis of polysubstituted naphthalenes under mild conditions. nih.gov Another advanced strategy involves the transmutation of isoquinolines into naphthalenes, where a nitrogen atom is swapped for a carbon unit, providing a novel entry to uniquely substituted scaffolds. nih.gov
| Synthetic Method | Description | Introduced Substituents | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Direct substitution onto the naphthalene ring using electrophiles (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). | -NO₂, -Br, -Cl, -R, -C(O)R | nih.gov |
| Electrophilic Cyclization | Regioselective 6-endo-dig cyclization of aryl-substituted propargylic alcohols initiated by an electrophile (e.g., I₂, NBS). | Halogens, Alkyl, Aryl | nih.gov |
| N-to-C Transmutation | Skeletal editing of isoquinolines using a Wittig reagent to replace the nitrogen atom with a CH group, yielding a substituted naphthalene. | Various substituents depending on the starting isoquinoline. | nih.gov |
| Benzannulation Reactions | Construction of the naphthalene ring from acyclic precursors, allowing for the pre-installation of functional groups. | Silyl (B83357) groups, halogens, and others that can be further functionalized. | cornell.edu |
Functionalization of the But-1-en-1-yl Chain for Scaffold Diversification
The but-1-en-1-yl chain offers a site for chemical modification to diversify the molecular scaffold, introduce new functionalities, or attach conjugation partners. The double bond within this alkenyl chain is a reactive handle for a variety of chemical transformations.
One powerful method for functionalizing such a structure is through the intermolecular carbolithiation of N-alkenyl carbamates. researchgate.net This reaction involves the addition of an organolithium reagent across the double bond, which is then trapped by an electrophile. This process simultaneously forms up to two new carbon-carbon or carbon-heteroatom bonds, providing a versatile route to complex structures. researchgate.net
Other classic alkene transformations can also be applied to achieve scaffold diversification. For instance, epoxidation of the double bond would yield an epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce hydroxyl and other functional groups. Dihydroxylation could be used to create a diol, while halogenation could install vinyl halides for subsequent cross-coupling reactions. These modifications allow for the systematic exploration of the chemical space around the core scaffold, potentially leading to derivatives with altered solubility, reactivity, or biological activity.
| Reaction Type | Reagents | Resulting Functional Group | Potential for Diversification |
|---|---|---|---|
| Carbolithiation-Trapping | 1. R-Li 2. Electrophile (E+) | Alkyl chain with new C-C or C-heteroatom bond | High; allows introduction of a wide range of alkyl and functional groups. researchgate.net |
| Epoxidation | m-CPBA, H₂O₂ | Epoxide | Versatile intermediate for ring-opening with nucleophiles (e.g., amines, alcohols). |
| Dihydroxylation | OsO₄ (cat.), NMO | Vicinal Diol | Increases polarity; provides handles for further esterification or etherification. |
| Halogenation | Br₂, NBS | Dihaloalkane or Allylic Halide | Provides a leaving group for substitution or a handle for cross-coupling reactions. |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Alcohol | Introduces a hydroxyl group for further functionalization. |
Synthesis of Carbamic Acid Analogues with Varied Linkers and Substituents
The synthesis of analogues can be achieved by systematically varying each of the three components of the parent molecule. Standard carbamate synthesis protocols provide a robust framework for creating a library of related compounds. nih.gov
The most common methods for carbamate formation include the reaction of an alcohol with an isocyanate, the alcoholysis of a carbamoyl (B1232498) chloride, or the reaction of an amine with a chloroformate. wikipedia.org Applying this to the target scaffold, one could:
Vary the Naphthalene Component: Use a range of substituted 1-naphthols (as prepared in section 6.1) and react them with a fixed isocyanate (e.g., but-1-en-1-yl isocyanate) to produce analogues with modified aromatic moieties.
Vary the Linker: Synthesize a variety of alkenyl or alkyl isocyanates and react them with 1-naphthol (B170400) to explore the impact of linker length, rigidity, and functionality.
Vary the N-Substituent: The carbamate nitrogen in the parent structure is unsubstituted. Analogues can be created by using N-substituted isocyanates or by employing alternative synthetic routes that start with a secondary amine.
The Curtius rearrangement provides a valuable route for converting carboxylic acids into the corresponding isocyanates, which can then be trapped by an alcohol like 1-naphthol to form the desired carbamate. nih.gov This expands the range of accessible linkers and substituents to any that can be derived from a carboxylic acid precursor.
| Synthetic Route | Reactants | Description | Reference |
|---|---|---|---|
| Isocyanate + Alcohol | R¹-N=C=O + R²-OH | A versatile method where R¹ (linker/substituent) or R² (naphthalene moiety) can be varied. | wikipedia.org |
| Chloroformate + Amine | R¹-O-C(O)Cl + R²R³NH | Useful for creating N-substituted carbamates. R¹ would be the naphthalene moiety. | wikipedia.org |
| Curtius Rearrangement | R-C(O)N₃ → R-N=C=O (+ R'-OH) | Generates an isocyanate from a carboxylic acid derivative, which is trapped in situ by an alcohol (e.g., 1-naphthol). | nih.gov |
| Carbon Dioxide Insertion | CO₂ + Amine + Electrophile | A greener approach using CO₂ as a C1 source to form a carbamate anion, which is then alkylated. | acs.org |
Exploitation of the Carbamate Group as a Synthetic Handle
The carbamate group is not merely a linker but also a functional group that can be exploited as a synthetic handle for further transformations. nih.govnih.gov Its utility stems from its dual nature as both a robust directing group and a cleavable protecting group. acs.orgacs.org
As a directing group, the aryl O-carbamate is one of the most powerful directing groups for ortho-lithiation (Directed ortho Metalation or DoM). acs.org Treatment of Naphthalen-1-yl but-1-en-1-ylcarbamate with a strong base like s-butyllithium would selectively deprotonate the C2 position of the naphthalene ring. The resulting organolithium species can be trapped with a wide range of electrophiles, allowing for the regioselective installation of substituents specifically at the position adjacent to the carbamate linker.
Conversely, the carbamate can serve as a protecting group for the phenolic hydroxyl of 1-naphthol. Carbamates exhibit good chemical stability but can be cleaved under specific conditions, such as alkaline hydrolysis, to regenerate the free phenol (B47542). nih.gov This allows for chemical modifications on other parts of the molecule (e.g., the butenyl chain) that might be incompatible with a free hydroxyl group. After these transformations are complete, the carbamate can be removed to unmask the phenol for subsequent reactions.
Development of Conjugates and Hybrid Molecular Systems Incorporating the this compound Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing multifunctional agents. nih.gov The this compound scaffold is an excellent candidate for incorporation into such hybrid systems due to its distinct structural domains. bohrium.com
The naphthalene moiety itself is a common feature in many bioactive compounds and can serve as the core of a hybrid molecule. ijpsjournal.comnih.gov Conjugates can be designed where a second bioactive molecule is attached to the core scaffold. The point of attachment could be:
The Naphthalene Ring: By first functionalizing the ring (as described in 6.1 or 6.4), a linker can be installed to connect another molecule.
The Butenyl Chain: The double bond can be functionalized to provide a connection point. For example, oxidation to a diol or an aldehyde could be followed by ester or imine formation with another molecule.
The Carbamate Nitrogen: If N-substituted analogues are synthesized, the substituent itself could be a linker or a bioactive entity.
This approach has been used to create naphthalene-chalcone hybrids and naphthalene-alkaloid hybrids, demonstrating the versatility of the naphthalene scaffold in creating complex molecular architectures with potentially synergistic or novel biological activities. bohrium.comnih.gov
| Hybrid System Type | Description | Potential Role of Target Scaffold | Reference |
|---|---|---|---|
| Naphthalene-Chalcone Hybrids | Combines a naphthalene ring system with a chalcone (B49325) pharmacophore, often linked via a piperazine (B1678402) or other group. | The naphthalen-1-yl moiety could serve as one of the aromatic rings of the chalcone system. | nih.gov |
| Naphthoquinone-Urazole Hybrids | Fuses the cytotoxic naphthoquinone scaffold with a urazole (B1197782) moiety, often through a linker. | The naphthalene ring could be oxidized to a naphthoquinone prior to hybridization. | nih.gov |
| Naphthalene-Alkaloid Hybrids | Covalently links a naphthalene group to a complex alkaloid skeleton, such as chimonanthine. | The entire this compound could be attached to an alkaloid. | bohrium.com |
| Naphthalene-Amino Acid Conjugates | Attaches amino acids or peptides to the naphthalene scaffold to improve targeting or solubility. | The butenyl chain or carbamate nitrogen could be functionalized to form an amide bond with an amino acid. | ijpsjournal.com |
Potential Research Avenues and Future Directions in Naphthalen 1 Yl But 1 En 1 Ylcarbamate Chemistry
Exploration as a Versatile Synthetic Intermediate in Complex Organic Synthesis
The structure of Naphthalen-1-yl but-1-en-1-ylcarbamate, which is an enecarbamate, suggests its potential as a valuable nucleophile in a variety of stereoselective carbon-carbon and carbon-nitrogen bond-forming reactions. acs.org Enecarbamates are known to be stable and handleable precursors to enolates and enamines, offering a strategic advantage in the synthesis of complex nitrogen-containing molecules. acs.org The but-1-en-1-yl portion of the molecule can act as a masked aldehyde or ketone, while the carbamate (B1207046) group serves as a protected amine. This dual functionality opens up numerous possibilities for its application in multi-step syntheses.
Future research could focus on leveraging the nucleophilicity of the enecarbamate in reactions such as:
Aldol-type reactions: The addition of the enecarbamate to aldehydes and ketones could provide access to β-amino alcohol derivatives, which are important structural motifs in many natural products and pharmaceuticals.
Michael additions: Conjugate additions to α,β-unsaturated systems would allow for the construction of more complex carbon skeletons.
Asymmetric catalysis: The development of catalytic enantioselective reactions using this compound as a pronucleophile could lead to the synthesis of chiral amines and their derivatives with high stereocontrol.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Reagent | Potential Product Class | Significance |
|---|---|---|---|
| Aldol-Type Reaction | Chiral Aldehyde | β-Amino Alcohols | Access to key pharmaceutical intermediates |
| Aza-Michael Addition | α,β-Unsaturated Ester | γ-Amino Acid Derivatives | Building blocks for peptides and polymers |
| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Chiral Saturated Carbamates | Enantiomerically pure building blocks |
Investigation in Advanced Materials Science
The naphthalene (B1677914) group in this compound imparts significant potential for applications in materials science due to its photophysical properties. Naphthalene derivatives are known for their fluorescence and have been utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials.
Polymer Chemistry
The alkene functionality of this compound could be exploited for polymerization reactions. Its incorporation into polymer chains could introduce the desirable properties of the naphthalene unit, such as high thermal stability and fluorescence. Research in this area could explore:
Copolymerization: Reacting this compound with other monomers to create polymers with tunable optical and physical properties.
Functional Coatings: The resulting polymers could be investigated for use as fluorescent coatings or thin films with specific sensory capabilities.
Optoelectronic Materials
The combination of the electron-rich naphthalene ring and the conjugated enecarbamate system suggests that this molecule and its derivatives could exhibit interesting electronic properties. Future studies could investigate its potential as a building block for:
Organic Semiconductors: Modification of the molecular structure could lead to materials with suitable frontier molecular orbital energies for use in organic field-effect transistors (OFETs).
Fluorescent Dopants: Its use as a dopant in host materials for OLEDs could lead to devices with enhanced efficiency and specific emission colors.
Self-Assembled Systems
The planar and aromatic nature of the naphthalene moiety, coupled with the potential for hydrogen bonding through the carbamate group, makes this compound a candidate for studies in supramolecular chemistry and self-assembly. Investigations could focus on its ability to form ordered structures such as liquid crystals or gels, which could have applications in sensing and soft materials.
Development of Chemo-Sensors or Probes for Chemical Research
The fluorescent properties of the naphthalene group are highly sensitive to its local environment. This characteristic can be harnessed to develop chemo-sensors. By strategically modifying the this compound structure, it may be possible to create sensors that exhibit a change in fluorescence intensity or wavelength upon binding to a specific analyte.
Potential targets for chemo-sensors based on this scaffold include:
Metal Ions: The introduction of a chelating group could lead to a sensor that selectively binds to specific metal ions, resulting in a detectable optical response.
Anions: The N-H proton of the carbamate could be utilized for hydrogen bonding interactions with anions, leading to a change in the electronic properties of the molecule and a corresponding change in its fluorescence.
Small Molecules: The creation of a binding pocket through further functionalization could enable the detection of specific organic molecules.
Table 2: Hypothetical Chemo-Sensor Design Based on this compound
| Target Analyte | Proposed Structural Modification | Sensing Mechanism |
|---|---|---|
| Cu2+ | Incorporation of a pyridine moiety | Fluorescence quenching upon coordination |
| Fluoride (F-) | Addition of a silyl (B83357) ether group | Ratiometric fluorescence change upon desilylation |
| Nitroaromatics | Polymerization to form a porous film | Fluorescence quenching via electron transfer |
Unexplored Reactivity Patterns and Novel Transformations
The coexistence of a carbamate and an alkene in this compound presents opportunities for exploring novel reactivity. While the individual reactivities of these functional groups are well-established, their interplay within the same molecule could lead to new and unexpected transformations.
Future research could delve into:
Intramolecular Reactions: Under specific conditions, intramolecular cyclization reactions could be induced, leading to the formation of novel heterocyclic structures.
Transition-Metal-Catalyzed Reactions: The alkene could participate in a variety of metal-catalyzed reactions, such as metathesis, hydroformylation, or aziridination, with the carbamate group potentially directing the stereochemical outcome. The direct synthesis of NH-aziridines from alkenes is an area of active research. acs.org
Rearrangement Reactions: Investigation into potential sigmatropic rearrangements or other molecular reorganizations could uncover new synthetic pathways.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
A comprehensive understanding of the chemical and physical properties of this compound can be best achieved through a synergistic approach that combines experimental and theoretical methods. Computational chemistry can provide valuable insights into the molecule's electronic structure, conformational preferences, and reactivity, which can then guide experimental investigations.
Such an integrated approach could involve:
Computational Modeling: Density Functional Theory (DFT) calculations could be used to predict spectroscopic properties (e.g., NMR, IR, UV-Vis), frontier molecular orbital energies, and reaction pathways. This approach has been used to understand the properties of other naphthalene-containing compounds. dntb.gov.ua
Spectroscopic Analysis: Detailed spectroscopic studies, including advanced NMR techniques and steady-state and time-resolved fluorescence spectroscopy, would provide experimental validation of the computational models and a deeper understanding of the molecule's behavior.
Structure-Property Relationships: By synthesizing a series of derivatives of this compound and analyzing them both computationally and experimentally, it would be possible to establish clear structure-property relationships. This would be invaluable for the rational design of new molecules with specific desired characteristics for applications in materials science or as chemical probes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Naphthalen-1-yl but-1-en-1-ylcarbamate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling naphthalen-1-ol derivatives with but-1-en-1-ylcarbamoyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and the use of catalysts like pyridine to absorb HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 molar ratio of naphthalen-1-ol to carbamoyl chloride) significantly influence yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) and internal standards (TMS). The naphthalene protons (δ 7.2–8.3 ppm) and carbamate carbonyl (δ 155–160 ppm) are diagnostic .
- X-ray crystallography : Resolve structural ambiguities (e.g., bond angles, stereochemistry) using SHELXL for refinement. For example, dihedral angles between the naphthalene and carbamate moieties can be analyzed to confirm spatial conformation .
- IR spectroscopy : Confirm carbamate C=O stretching (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
Q. What are the standard protocols for assessing acute toxicity in animal models?
- Methodology : Follow OECD Guidelines 423 (acute oral toxicity) or 436 (inhalation). Administer doses ranging from 50–300 mg/kg (oral) or 0.5–5 mg/L (inhalation) to rodents. Monitor systemic effects (respiratory, hepatic, renal) over 14 days. Histopathology and serum biomarkers (ALT, AST, creatinine) are critical endpoints. Studies should adhere to risk-of-bias mitigation, such as randomized dosing and blinded outcome assessment .
Advanced Research Questions
Q. How can contradictions in crystallographic data for carbamate derivatives be resolved?
- Methodology :
- Check for twinning : Use SHELXD to detect pseudo-symmetry or twinning in diffraction data. Adjust refinement parameters (HKLF5 format) to account for overlapping reflections .
- Validate hydrogen bonding : Compare experimental bond lengths (e.g., C=O at ~1.23 Å) with DFT-calculated values. Discrepancies >0.05 Å may indicate disorder or solvent effects .
- Cross-validate with spectroscopic data : Align X-ray-derived torsion angles with NMR NOE correlations to resolve stereochemical conflicts .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodology :
- Control moisture : Use molecular sieves or inert gas (N2/Ar) to prevent hydrolysis of the carbamoyl chloride intermediate .
- Optimize stoichiometry : Employ real-time monitoring (e.g., in situ FTIR) to track reactant consumption and adjust feed rates dynamically .
- Crystallization conditions : Screen solvents (e.g., ethanol/water mixtures) to improve polymorph consistency. Differential scanning calorimetry (DSC) can identify metastable forms .
Q. How should conflicting in vitro and in vivo toxicity data be analyzed?
- Methodology :
- Evaluate study design : Use risk-of-bias tools (Table C-6/C-7 in ) to assess randomization, blinding, and outcome reporting. For example, in vitro cytotoxicity (IC50) may overpredict toxicity if metabolic activation (e.g., CYP450 enzymes) is absent .
- Mechanistic modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro hepatotoxicity data (e.g., mitochondrial dysfunction) to in vivo exposures. Adjust for species-specific metabolic rates .
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models. Weight studies by sample size and methodological rigor (e.g., adherence to OECD guidelines) .
Notes
- Avoid commercial databases (e.g., BenchChem) per user instructions. All cited evidence is peer-reviewed or from authoritative reports.
- Structural and toxicological insights are extrapolated from analogous naphthalene derivatives due to limited direct data on the target compound.
- Advanced methodologies emphasize reproducibility and mechanistic rigor, aligning with trends in computational toxicology and crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
